(2-アセトアミドフェニル)ボロン酸

概要

説明

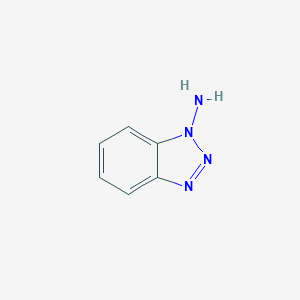

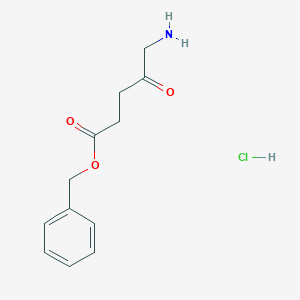

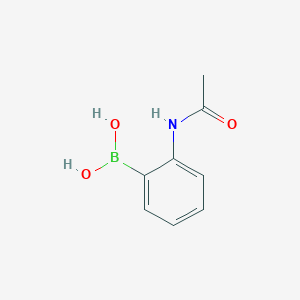

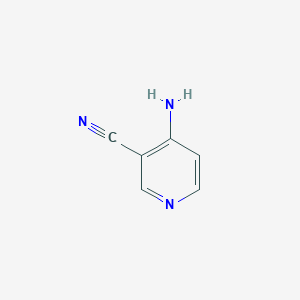

2-Acetamidophenylboronic acid is a chemical compound with the linear formula (CH3CONH)C6H4B(OH)2 . It has a molecular weight of 178.98 . It is also known by other names such as (2-Acetylaminophenyl)boronic acid and 2-Carbamoylbenzeneboronic acid .

Molecular Structure Analysis

The molecular structure of 2-Acetamidophenylboronic acid is represented by the linear formula (CH3CONH)C6H4B(OH)2 . The compound has a molecular weight of 178.98 .Physical and Chemical Properties Analysis

2-Acetamidophenylboronic acid is a solid substance . It has a density of 1.2±0.1 g/cm3 . The compound has a molar refractivity of 46.3±0.4 cm3, and a molar volume of 144.6±5.0 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .科学的研究の応用

センシングアプリケーション

(2-アセトアミドフェニル)ボロン酸を含むボロン酸は、センシングアプリケーションを含むさまざまな研究分野でますます利用されています . ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで有用になります . これらのセンシングアプリケーションは、均一アッセイまたは不均一検出にすることができます .

生物学的ラベリング

ボロン酸とジオールの重要な相互作用により、生物学的ラベリングを含むさまざまな分野で利用できます . これには、ボロン酸とタンパク質の相互作用、それらの操作、および細胞のラベリングが含まれる場合があります .

タンパク質操作および修飾

(2-アセトアミドフェニル)ボロン酸を含むボロン酸は、タンパク質の操作および修飾に使用されてきました . これには、ボロン酸とタンパク質の相互作用が含まれます .

分離技術

ボロン酸は分離技術で使用されてきました . これには、分析方法のためのマイクロパーティクルの構築材料としてのボロン酸の使用が含まれます .

治療薬の開発

作用機序

Target of Action

The primary target of (2-acetamidophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The palladium catalyst facilitates the coupling of chemically differentiated fragments that participate in electronically divergent processes .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of a broader set of reactions involving organoboron compounds . These reactions provide access to a broad array of diverse molecules with high enantioselectivity . The compound’s action can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

It’s worth noting that the compound’s utility in synthesis is tempered by its sensitivity to air and moisture .

Result of Action

The action of (2-acetamidophenyl)boronic acid results in the formation of new bonds and the creation of diverse molecules with high enantioselectivity . It’s also used in the preparation of anticancer pyrimidines with multiple-kinase inhibitory effect, ROS1 receptor tyrosine kinase inhibitors, and other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-acetamidophenyl)boronic acid. For instance, the compound’s reactivity can be affected by the presence of ethers, which can catalyze certain reactions . Additionally, the compound’s sensitivity to air and moisture can impact its stability and effectiveness .

生化学分析

Biochemical Properties

(2-Acetamidophenyl)boronic acid can participate in Suzuki–Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This reaction involves the transmetalation of a boronic acid to a palladium catalyst . In the context of biochemical reactions, boronic acids, including (2-Acetamidophenyl)boronic acid, can interact with diols and strong Lewis bases, leading to their utility in various sensing applications . They can also accelerate Schiff base condensations of α-effect nucleophiles .

Cellular Effects

They can act as Lewis acids and form complexes with hydroxide anions and electron-donating groups, behaving as electrophiles .

Molecular Mechanism

The molecular mechanism of (2-Acetamidophenyl)boronic acid primarily involves its ability to form reversible covalent bonds with 1,2- or 1,3-diols . This property allows it to interact with various biomolecules. For example, boronic acids can accelerate Schiff base condensations of α-effect nucleophiles .

特性

IUPAC Name |

(2-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOPBIVXPOETPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372244 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169760-16-1 | |

| Record name | 2-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 169760-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-acetamidophenylboronic acid form and what makes its structure unique?

A1: 2-Acetamidophenylboronic acid forms unexpectedly during the crystallization of the 5-nitrosalicylate ester of 2-aminophenylboronic acid []. This formation involves an intramolecular reaction where an amide bond is created, resulting in a boron-centered spirocyclic system. The boron atom adopts a tetrahedral configuration due to a dative bond with the amide carbonyl oxygen. This tetrahedral geometry, perpendicular to the aromatic ring, leads to a distinctive packing arrangement in the crystal structure. Furthermore, a bifurcated hydrogen bond forms between the amide hydrogen and carbonyl groups of adjacent molecules, further influencing the crystal packing [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)

acetic acid](/img/structure/B112011.png)